Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride

Butyrylcholinesterase inhibition Anticholinergic pharmacokinetics Ester drug metabolism

Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (CAS 29303-07-9), also cataloged as drofenine hydrochloride or hexahydroadiphenine hydrochloride (CAS 548-66-3), is a racemic tertiary amine anticholinergic agent of the phenylacetic acid ester class. It is characterized by a saturated cyclohexyl ring in place of the second aromatic phenyl ring found in its structural predecessor adiphenine, and it is formulated as a crystalline hydrochloride salt with a melting point of 145–147 °C and a molecular weight of 353.93 g/mol.

Molecular Formula C19H30ClNO2
Molecular Weight 339.9 g/mol
CAS No. 29303-07-9
Cat. No. B12793273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride
CAS29303-07-9
Molecular FormulaC19H30ClNO2
Molecular Weight339.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1(CCCCC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C19H29NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H
InChIKeyURKWGRMPLYDMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanecarboxylic Acid, 1-Phenyl-, 2-(diethylamino)ethyl Ester, Hydrochloride (CAS 29303-07-9): Procurement-Relevant Scientific Profile


Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (CAS 29303-07-9), also cataloged as drofenine hydrochloride or hexahydroadiphenine hydrochloride (CAS 548-66-3), is a racemic tertiary amine anticholinergic agent of the phenylacetic acid ester class [1]. It is characterized by a saturated cyclohexyl ring in place of the second aromatic phenyl ring found in its structural predecessor adiphenine, and it is formulated as a crystalline hydrochloride salt with a melting point of 145–147 °C and a molecular weight of 353.93 g/mol [2]. Originally patented by Ciba in 1941 and marketed as Spasmoplus/Spasmo-Cibalgin, the compound is recognized as a dual neurotropic-musculotropic antispasmodic that also functions as a functional inhibitor of acid sphingomyelinase (FIASMA) [3].

Why Cyclohexanecarboxylic Acid, 1-Phenyl-, 2-(diethylamino)ethyl Ester, Hydrochloride Cannot Be Generically Substituted by In-Class Anticholinergics or TRPV3 Agonists


Although drofenine hydrochloride shares the tertiary amino ester scaffold with adiphenine and benactyzine, minor structural alterations produce large functional divergences that preclude simple interchange. Saturation of one phenyl ring to a cyclohexyl group (distinguishing drofenine from adiphenine) alters logP, receptor subtype engagement, and metabolic susceptibility—resulting in a compound that acts simultaneously at neural ganglia and directly on smooth muscle fibers, a dual mechanism not replicated by either purely neurotropic agents (e.g., atropine) or purely musculotropic antispasmodics [1]. Furthermore, drofenine possesses a unique secondary pharmacology as a selective TRPV3 ion channel agonist that is absent in benactyzine, adiphenine, and most classical anticholinergics, meaning that substitution with a generic anticholinergic would forfeit all TRPV3-mediated biological effects [2]. The quantitative evidence below demonstrates that drofenine occupies a distinct multi-target profile that cannot be recapitulated by any single comparator.

Quantitative Differentiation Evidence for Cyclohexanecarboxylic Acid, 1-Phenyl-, 2-(diethylamino)ethyl Ester, Hydrochloride (CAS 29303-07-9) Versus Closest Analogs


3.3-Fold More Potent Competitive Inhibition of Human Butyrylcholinesterase (BChE) Versus Benactyzine

In a direct head-to-head kinetic study using human serum BChE and butyrylthiocholine substrate, drofenine hydrochloride exhibited a competitive inhibition constant (Ki) of 0.003 ± 0.000 mM (3 µM), compared to benactyzine hydrochloride with a Ki of 0.010 ± 0.001 mM (10 µM), representing a 3.3-fold greater inhibitory potency [1]. Both drugs were confirmed as competitive inhibitors, and kinetic parameters were calculated using Systat nonlinear regression analysis.

Butyrylcholinesterase inhibition Anticholinergic pharmacokinetics Ester drug metabolism

Exclusive TRPV3 Selectivity Profile Versus Multi-Channel Activation by 2-APB and Carvacrol

In a head-to-head selectivity screen using HEK-293 cells overexpressing individual TRP channels, drofenine activated only TRPV3 at concentrations up to 1 mmol/L, whereas the reference TRPV3 agonists 2-aminoethoxydiphenylboronate (2-APB) and carvacrol additionally activated TRPA1, TRPV1, TRPV2, TRPV4, and TRPM8 [1]. This selectivity was confirmed by calcium flux measurements and was attributed to drofenine's interaction with residue H426, which is required for TRPV3 activation by 2-APB.

TRPV3 ion channel Calcium flux assay Selectivity profiling TRP channel pharmacology

Intermediate TRPV3 Agonist Potency (EC50 = 207 µM) Relative to 2-APB and Carvacrol in the Same Assay System

Within a single study using HEK-293 cells overexpressing human TRPV3, drofenine exhibited an EC50 of 207 µmol/L for TRPV3 activation, placing it between the more potent 2-APB (EC50 = 78 µmol/L) and the less potent carvacrol (EC50 = 438 µmol/L) [1]. In human HaCaT keratinocytes, drofenine was a more potent agonist of TRPV3 than either carvacrol or 2-APB, demonstrating cell-type-dependent potency that differentiates it from both comparators.

TRPV3 agonist potency EC50 comparison Calcium imaging Keratinocyte pharmacology

M1 Muscarinic Receptor Subtype Selectivity Confirmed by Direct Binding and Functional Studies Alongside Pirenzepine and Dicyclomine

In a landmark receptor subtyping study, Kunysz et al. (1988) classified hexahydroadiphenine (drofenine) alongside pirenzepine and dicyclomine as selective ligands for the putative M1-muscarinic receptor, based on direct binding studies on guinea-pig cardiac (M2) and cortical (M1) membranes [1]. Functional affinity was confirmed by inhibition of carbachol-stimulated inositol phosphate (IP) accumulation in guinea-pig cortical slices, with drofenine exhibiting a pA2 value of 8.15 . Affinity estimates from IP inhibition correlated better with M1 than M2 binding data, establishing M1 subtype preference.

M1 muscarinic receptor Subtype selectivity Inositol phosphate accumulation Guinea-pig cortex

Dual Neurotropic-Musculotropic Antispasmodic Mechanism Differentiates Drofenine from Single-Mechanism Anticholinergic Antispasmodics

Unlike antispasmodics that act exclusively via neural muscarinic receptor blockade (e.g., atropine, benactyzine) or exclusively via direct smooth muscle relaxation (e.g., papaverine), drofenine exerts a dual neurotropic-musculotropic effect, blocking cholinergic transmission at the nerve level while simultaneously relaxing smooth muscle fibers directly [1]. This dual mechanism, characterized in the original patent literature (Ciba, 1941) and confirmed in subsequent pharmacological profiling, provides broader spasmolytic coverage than single-mechanism agents [2]. The neurotropic component is mediated through M1 muscarinic receptor antagonism (pA2 = 8.15), while the musculotropic component is attributable in part to TRPV3 activation in smooth muscle and sensory nerve fibers.

Neurotropic-musculotropic Dual mechanism antispasmodic Smooth muscle pharmacology Gastrointestinal spasmolysis

Functional Inhibitor of Acid Sphingomyelinase (FIASMA) Activity Adds a Non-Anticholinergic Dimension Absent in Most Antispasmodic Alternatives

Drofenine has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA), a property it shares with a subset of cationic amphiphilic drugs including certain antidepressants and antihistamines, but notably not with the anticholinergic antispasmodics benactyzine, adiphenine, or atropine at comparable concentrations [1]. FIASMA activity leads to the functional inhibition of lysosomal acid sphingomyelinase, reducing ceramide production and modulating sphingolipid-mediated signaling pathways. This activity is independent of drofenine's anticholinergic and TRPV3 agonist properties and represents a third pharmacological dimension not offered by in-class alternatives.

FIASMA Acid sphingomyelinase inhibition Functional inhibitor Lysosomal lipid signaling

Optimal Research and Industrial Application Scenarios for Cyclohexanecarboxylic Acid, 1-Phenyl-, 2-(diethylamino)ethyl Ester, Hydrochloride (CAS 29303-07-9)


TRPV3-Selective Pharmacological Probe in Complex Tissue Systems Containing Multiple TRP Channel Subtypes

Based on the demonstrated exclusive TRPV3 selectivity at concentrations up to 1 mM—with zero activation of TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8 [1]—drofenine hydrochloride is the preferred TRPV3 agonist for studies in native tissues and primary cells that endogenously co-express multiple thermosensitive TRP channels. Unlike 2-APB (which activates at least five additional TRP subtypes) and carvacrol (which activates at least three additional TRP subtypes), drofenine permits unambiguous attribution of TRPV3-mediated effects. This is particularly critical in keratinocyte biology, sensory neuron research, and skin inflammation models where TRPV3, TRPV1, and TRPV4 are frequently co-expressed.

In Vitro Butyrylcholinesterase Inhibition Assays Requiring a Potent Competitive Inhibitor with Defined Anticholinergic Co-Activity

With a Ki of 3 µM for human serum BChE, representing 3.3-fold greater potency than the commonly used benactyzine (Ki = 10 µM) in the same assay system [1], drofenine hydrochloride serves as an optimal tool for BChE inhibition studies where both cholinergic receptor engagement and esterase inhibition are being investigated simultaneously. The competitive mechanism of inhibition, confirmed by Lineweaver-Burk analysis, supports its use in enzymatic studies of ester-containing drug metabolism.

Dual-Target Antispasmodic Research Requiring Simultaneous M1 Muscarinic Antagonism and TRPV3 Agonism

Drofenine's unique profile—combining M1-preferring muscarinic receptor antagonism (pA2 = 8.15) with TRPV3-selective agonism (EC50 = 207 µM) [1][2]—enables experimental protocols that simultaneously probe the contributions of cholinergic signaling and TRPV3-mediated calcium flux to smooth muscle contractility. This dual-target capability cannot be achieved with pirenzepine (M1-selective, no TRPV3 activity), 2-APB (TRPV3 agonist but non-selective across TRP channels and no significant muscarinic activity), or benactyzine (BChE inhibitor and anticholinergic, but devoid of TRPV3 activity). Applications include ex vivo organ bath studies of gastrointestinal, biliary, and urogenital smooth muscle, as well as in vivo models of dysmenorrhea and visceral pain where both cholinergic and TRPV3 pathways are implicated.

Hepatic Fibrosis Model Studies Leveraging Drofenine's TRPV3 Agonism to Exacerbate Fibrotic Endpoints

In a carbon tetrachloride (CCl4)-induced mouse model of hepatic fibrosis, drofenine administered at 5 mg/kg twice per week significantly increased hepatic levels of α-smooth muscle actin (α-SMA) and collagen I, confirming that TRPV3 agonism exacerbates fibrotic tissue proliferation [1]. This established in vivo activity, combined with drofenine's selectivity advantages over alternative TRPV3 agonists, positions drofenine hydrochloride as the agonist of choice for mechanistic studies investigating the role of TRPV3 in hepatic stellate cell activation and liver fibrosis progression, particularly when used in parallel with TRPV3 antagonists such as forsythoside B.

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